molecular formula C15H15NO3 B14427312 (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline CAS No. 81806-12-4

(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline

Cat. No.: B14427312
CAS No.: 81806-12-4
M. Wt: 257.28 g/mol
InChI Key: JQDLSIZIZWQGDT-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline is a chiral amino acid derivative that features a naphthalene moiety attached to the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Formation of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting a naphthalen-2-ol derivative with a suitable leaving group attached to the proline ring.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline undergoes various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The naphthalen-2-yloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes.

Scientific Research Applications

(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline involves its interaction with specific molecular targets. The naphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the proline ring provides rigidity and conformational stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-[(Phenyl)oxy]-L-proline: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (4S)-4-[(Benzyl)oxy]-L-proline: Features a benzyl group, offering different steric and electronic properties.

Uniqueness

(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline is unique due to the presence of the naphthalene moiety, which provides enhanced aromatic interactions and potential for π-π stacking. This makes it particularly useful in applications requiring strong aromatic interactions, such as enzyme inhibition and protein-ligand binding studies.

Properties

CAS No.

81806-12-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(2S,4S)-4-naphthalen-2-yloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H15NO3/c17-15(18)14-8-13(9-16-14)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14-/m0/s1

InChI Key

JQDLSIZIZWQGDT-KBPBESRZSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.